molecular formula C4H3F7O B14615245 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane CAS No. 60598-14-3

1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane

Cat. No.: B14615245
CAS No.: 60598-14-3
M. Wt: 200.05 g/mol
InChI Key: MGODIJNUVKYCQF-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane is a fluorinated ether compound known for its unique chemical properties and applications It is characterized by its high fluorine content, which imparts significant stability and reactivity to the molecule

Preparation Methods

The synthesis of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane typically involves the reaction of hexafluoropropylene oxide with methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions may yield partially or fully de-fluorinated derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activation of inflammatory neutrophils and granulocytes, which are involved in the body’s immune response. The compound’s high fluorine content allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane can be compared with other fluorinated ethers, such as:

Properties

CAS No.

60598-14-3

Molecular Formula

C4H3F7O

Molecular Weight

200.05 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(fluoromethoxy)propane

InChI

InChI=1S/C4H3F7O/c5-1-12-4(10,11)2(6)3(7,8)9/h2H,1H2

InChI Key

MGODIJNUVKYCQF-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(C(F)(F)F)F)(F)F)F

Origin of Product

United States

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